N-acetyl-DL-serine-15N

Description

Overview of N-Acetylated Amino Acids and Their Biological Context

N-acetylated amino acids are a class of molecules where an acetyl group (–COCH₃) is attached to the nitrogen atom of an amino acid. creative-proteomics.com This modification, known as N-acetylation, is a common biochemical reaction in living organisms. creative-proteomics.com The acetyl group is typically derived from acetyl-coenzyme A (acetyl-CoA), a central molecule in metabolism. creative-proteomics.comresearchgate.net

N-acetylated amino acids are involved in a variety of biological processes. They can be intermediates in the breakdown and synthesis of proteins, and some serve as biomarkers for certain metabolic diseases. nih.govnih.gov For instance, N-acetylaspartate is abundant in the brain and is believed to be involved in myelin synthesis. mdpi.com N-terminal acetylation, the acetylation of the first amino acid in a protein, is one of the most common protein modifications in eukaryotes and plays a role in protein stability, localization, and synthesis. wikipedia.org The study of N-acetylated amino acids is crucial for understanding protein function, metabolic regulation, and the biochemical basis of various diseases. creative-proteomics.commdpi.com

Rationale for 15N Isotopic Enrichment in Serine Derivatives as Advanced Research Probes

The specific use of ¹⁵N isotopic enrichment in serine derivatives like N-acetyl-DL-serine creates a highly effective research probe for several reasons. Serine is a central amino acid in metabolism, serving as a precursor for the synthesis of other amino acids (like glycine (B1666218) and cysteine), as well as lipids and nucleotides. uni-bayreuth.de By labeling serine with ¹⁵N, researchers can follow the nitrogen atom as it is incorporated into these various biomolecules.

This allows for detailed studies of metabolic fluxes and pathway activities. metsol.comnih.gov For example, in the field of metabolomics, ¹⁵N-labeled serine can be used to trace the intricate network of reactions involving this amino acid, providing insights into cellular metabolism in both healthy and diseased states. metsol.comnih.gov The ¹⁵N label also enhances detection sensitivity in techniques like mass spectrometry and NMR spectroscopy, allowing for more precise and accurate measurements. silantes.com The combination of a key metabolic intermediate like serine with the power of stable isotope labeling provides a sophisticated tool to unravel the complexities of biological systems. nih.gov

Chemical and Research Data

| Property | Value |

| Chemical Formula | C₅H₉¹⁵NO₄ |

| Isotopic Purity | 98 atom % ¹⁵N sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Molecular Weight | 148.13 g/mol (approx.) |

| Melting Point | ~240 °C (decomposes) sigmaaldrich.com |

| Research Application | Description |

| Metabolic Pathway Analysis | Tracing the fate of the ¹⁵N atom from serine into other amino acids, proteins, and nucleotides to quantify metabolic fluxes. metsol.comnih.govnih.gov |

| Proteomics | Incorporation into proteins to study protein synthesis, turnover, and post-translational modifications. diagnosticsworldnews.comwikipedia.org |

| NMR Spectroscopy | The ¹⁵N nucleus provides an additional signal for structural and dynamic studies of proteins and other biomolecules. silantes.comsilantes.com |

| Drug Development | Used to understand the mechanism of action and metabolic fate of drugs that interact with serine metabolic pathways. diagnosticsworldnews.com |

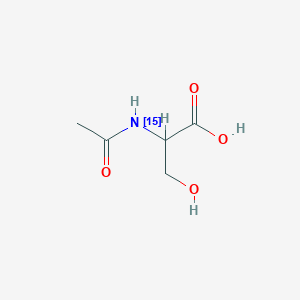

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

2-(acetyl(15N)amino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1 |

InChI Key |

JJIHLJJYMXLCOY-PTQBSOBMSA-N |

Isomeric SMILES |

CC(=O)[15NH]C(CO)C(=O)O |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies

Chemical Synthesis of N-Acetyl-DL-Serine-15N

Chemical synthesis provides a direct and controlled route to produce N-acetyl-DL-serine with a ¹⁵N isotope label. This process involves the synthesis of ¹⁵N-labeled precursors, followed by acylation to introduce the acetyl group. Furthermore, stereoselective methods can be employed to obtain specific enantiomers of the labeled compound.

Precursor Synthesis and ¹⁵N Incorporation Techniques

The foundational step in the chemical synthesis of this compound is the incorporation of the heavy nitrogen isotope into the serine molecule. A common and efficient precursor for this is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl), which serves as the nitrogen source. medchemexpress.comisotope.com

One established method involves an enzymatic approach for the stereospecific synthesis of L-[¹⁵N]serine. This method utilizes the corresponding α-ketoacid precursor, 3-hydroxypyruvate. In a reaction catalyzed by an amino acid dehydrogenase, such as alanine (B10760859) dehydrogenase, the α-ketoacid is converted to L-[¹⁵N]serine in the presence of ¹⁵NH₄Cl. To drive this reaction, a cofactor regeneration system, like the glucose/glucose dehydrogenase system for NADH, is often employed. This enzymatic method has been shown to achieve high isotopic enrichment, with serine reaching up to 99.2 atom% ¹⁵N. researchgate.net

| Precursor | ¹⁵N Source | Catalyst/Enzyme System | Isotopic Enrichment (atom% ¹⁵N) |

| 3-Hydroxypyruvate | ¹⁵NH₄Cl | Alanine Dehydrogenase, Glucose/Glucose Dehydrogenase | 99.2% for L-serine |

| α-Ketoglutarate | (¹⁵NH₄)₂SO₄ | Glutamate Dehydrogenase, Branched-chain amino acid aminotransferase | High (specific value not stated) |

This table summarizes key components and outcomes of enzymatic synthesis of ¹⁵N-labeled amino acids.

Acylation and Derivatization Strategies for N-Acetyl-DL-Serine Formation

Once ¹⁵N-labeled DL-serine is obtained, the next step is the introduction of the acetyl group to the amino function, a process known as acylation. This reaction is typically carried out in an alkaline solution. DL-serine is dissolved in water, and a base such as sodium hydroxide is added. Acetic anhydride (B1165640) is then introduced to the solution, leading to the formation of N-acetyl-DL-serine. The reaction is generally performed at a controlled temperature, for instance, below 30°C, to ensure stability and high yield. This acylation step is a crucial derivatization strategy to produce the final N-acetylated compound.

Recent studies have also highlighted the acetylation of serine and threonine residues as a significant post-translational modification in eukaryotes, suggesting that enzymatic strategies for acetylation could also be explored. nih.gov

Strategies for Stereoselective Synthesis of ¹⁵N-Labeled Serine Enantiomers

To obtain enantiomerically pure N-acetyl-D-serine-¹⁵N or N-acetyl-L-serine-¹⁵N, stereoselective strategies are necessary. These can be implemented either during the synthesis of the serine precursor or by resolving the racemic N-acetyl-DL-serine-¹⁵N mixture.

One approach is the enzymatic resolution of N-acetyl-DL-amino acids. Enzymes like acylase I from porcine kidney or Aspergillus oryzae can selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-serine intact. nih.gov The resulting L-serine and N-acetyl-D-serine can then be separated.

Another powerful technique for separating enantiomers is chiral chromatography. ntu.edu.sg High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is particularly effective for the separation of D- and L-amino acids. nih.gov For instance, crown-ether based chiral columns have demonstrated excellent separation of serine enantiomers. chromatographyonline.com This method allows for the analytical or preparative separation of the D- and L-forms of N-acetyl-serine-¹⁵N.

| Technique | Principle | Application to ¹⁵N-Serine Enantiomers |

| Enzymatic Resolution | Stereospecific hydrolysis of the N-acetyl group from one enantiomer (typically L) by an acylase enzyme. | Separation of N-acetyl-L-[¹⁵N]serine (as L-[¹⁵N]serine) from N-acetyl-D-[¹⁵N]serine. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase in an HPLC column. | Direct separation of N-acetyl-D-[¹⁵N]serine and N-acetyl-L-[¹⁵N]serine from a racemic mixture. |

This table outlines the primary strategies for obtaining stereoisomerically pure forms of ¹⁵N-labeled N-acetyl-serine.

Biosynthetic Approaches for ¹⁵N Isotopic Labeling

Biosynthetic methods leverage the metabolic machinery of living organisms or cells to incorporate stable isotopes into biomolecules. These techniques are particularly useful for producing uniformly labeled proteins and metabolites in a biological context.

In Vivo Metabolic Labeling with ¹⁵N-Enriched Precursors (e.g., ¹⁵N-labeled diets)

In vivo metabolic labeling involves feeding organisms a diet where the natural nitrogen sources are replaced with ¹⁵N-enriched precursors. This method, often referred to as Stable Isotope Labeling in Mammals (SILAM), allows for the comprehensive labeling of the entire proteome of an animal model. fujifilm.com

The ¹⁵N-enriched diet is typically formulated by supplementing a protein-free base with a sole protein source that is highly enriched in ¹⁵N. Examples include ¹⁵N-labeled spirulina or bacteria (Ralstonia eutropha). plos.orgckisotopes.com This diet is fed to animals, such as rats or mice, over a period of time to allow for the incorporation of the heavy isotope into their tissues. nih.gov

The efficiency of labeling can vary between different tissues, primarily due to differences in protein turnover rates. Tissues with high protein turnover, like the liver, tend to show higher and faster ¹⁵N enrichment compared to tissues with slower turnover, such as the brain. nih.gov To achieve high enrichment levels in all tissues, especially those with slow turnover, a generational labeling strategy can be employed, where the ¹⁵N diet is provided to a female animal during mating, pregnancy, and nursing, and then to her offspring. ckisotopes.com

| Organism | ¹⁵N Diet Source | Labeling Duration/Strategy | Average ¹⁵N Enrichment Achieved |

| Rat | ¹⁵N Spirulina | Generational labeling (p45) | >95% in all tissues |

| Mouse | ¹⁵N Spirulina | 10 weeks post-weaning | >95% in all tissues |

| Rat | ¹⁵N Algal cells | Two generations (p45) | ~95% in brain |

| Mouse | ¹⁵N Ralstonia eutropha | Not specified | High efficiency |

This table presents research findings on in vivo metabolic labeling with ¹⁵N-enriched diets in different animal models.

Cell Culture-Based Isotopic Labeling Techniques (e.g., Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC))

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used and robust technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins in living cells. thermofisher.comresearchgate.net In this method, cells are cultured in a medium that lacks a specific essential amino acid, which is then supplemented with a non-radioactive, stable isotope-labeled version of that amino acid. springernature.com

For ¹⁵N labeling, amino acids containing ¹⁵N, such as ¹⁵N-arginine or ¹⁵N-lysine, are commonly used. The cells take up these "heavy" amino acids and incorporate them into newly synthesized proteins. To ensure complete labeling, the cells are typically grown in the SILAC medium for at least five cell doublings. nih.gov This results in a cell population where the entire proteome is labeled with the heavy isotope.

The SILAC method allows for the direct comparison of protein abundance between different experimental conditions. For example, a control cell population can be grown in a "light" medium containing the natural amino acids, while a treated population is grown in a "heavy" medium. The two cell populations can then be combined, and the relative abundance of proteins is determined by the ratio of the signal intensities of the light and heavy peptides in a mass spectrometer. springernature.com

Advanced Analytical Techniques for N Acetyl Dl Serine 15n Characterization and Quantification

Mass Spectrometry-Based Detection and Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based methodologies are utilized to characterize and quantify N-acetyl-DL-serine-15N.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Isotopic Abundance Determination

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for determining the nitrogen isotopic abundance (δ¹⁵N) in specific compounds. For the analysis of amino acids like serine, derivatization is necessary to increase their volatility for gas chromatography. A common derivatization method involves converting the amino acid to its N-acetyl-n-propyl (NAP) or N-pivaloyl-i-propyl (NPP) ester. nih.gov The derivatized this compound is then introduced into the GC system, where it is separated from other components in the sample mixture.

Following chromatographic separation, the compound is combusted at a high temperature (around 1000 °C) in a reactor containing reagents like copper oxide and nickel oxide wires. ucdavis.edu This process converts the nitrogen in the molecule into nitrogen gas (N₂). The resulting N₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the ratio of the different nitrogen isotopologues (¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N). This allows for the precise determination of the ¹⁵N enrichment of the original this compound molecule. nih.gov The precision of δ¹⁵N measurements using this technique can be very high, often with a mean precision of less than 0.5‰. nih.govresearchgate.net

A typical GC/C/IRMS setup for amino acid analysis is summarized in the table below.

| Parameter | Specification |

| Gas Chromatograph | Thermo Trace GC 1310 ucdavis.edu |

| Column | Agilent DB 35 (60 m x 0.32 mm ID, 1.5 µm film thickness) ucdavis.edu |

| Injection Temperature | 260 °C (splitless) ucdavis.edu |

| Combustion Interface | Thermo Scientific GC IsoLink II ucdavis.edu |

| Combustion Reactor | NiO tube with CuO and NiO wires at 1000 °C ucdavis.edu |

| Mass Spectrometer | Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer ucdavis.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the targeted quantification of metabolites, including this compound, in complex biological matrices. This method offers high sensitivity and selectivity, making it ideal for analyzing low-abundance compounds. The process begins with the separation of the target analyte from other sample components using liquid chromatography. The separated analyte then enters the mass spectrometer, where it is ionized.

In a tandem mass spectrometer (MS/MS), the precursor ion corresponding to this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is a cornerstone of targeted quantification. lcms.cz The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in LC-MS/MS assays. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry

For enhanced separation efficiency and speed, Ultra-High Performance Liquid Chromatography (UHPLC) is often employed. When coupled with High-Resolution Mass Spectrometry (HRMS), this combination provides exceptional analytical power for metabolomics research. nih.gov UHPLC utilizes columns with smaller particle sizes, leading to sharper peaks and better resolution of complex mixtures. nih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio of ions with very high accuracy. This allows for the confident identification of this compound based on its precise mass, even in the presence of isobaric interferences. nist.gov A novel UHPLC-HRMS method has been developed for the simultaneous determination of 20 amino metabolites, demonstrating excellent linearity and low limits of detection (4.0–12.0 fmol). nih.gov

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled standard, in this case, this compound, to the sample. The labeled standard acts as an internal standard that behaves identically to the endogenous analyte during sample preparation and analysis.

By measuring the ratio of the signal from the unlabeled analyte to the labeled standard using mass spectrometry, the concentration of the analyte in the original sample can be accurately determined. This approach effectively corrects for any sample loss or variations in instrument response. The use of ¹⁵N-labeled proteins and peptides as internal standards in IDMS for protein quantification is a well-established and accepted practice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and electronic environment of molecules. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of specific atoms within a molecule.

Direct ¹⁵N NMR Spectroscopy for Structural and Electronic Characterization

Direct ¹⁵N NMR spectroscopy allows for the direct observation of the ¹⁵N nucleus. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, providing valuable structural information. alfa-chemistry.com The ¹⁵N chemical shift of the amide nitrogen in this compound can provide insights into factors such as hydrogen bonding and solvent effects.

While natural abundance ¹⁵N NMR can be challenging due to the low natural abundance of ¹⁵N (0.37%) and its low gyromagnetic ratio, the use of ¹⁵N-labeled compounds like this compound significantly enhances the signal-to-noise ratio, making these studies more feasible. researchgate.net The chemical shifts of ¹⁵N in amino acids and their derivatives are well-documented and can be used for structural assignment. science-and-fun.denih.gov

The following table provides typical ¹⁵N chemical shift ranges for relevant functional groups.

| Functional Group | ¹⁵N Chemical Shift Range (ppm) |

| Primary aliphatic amines | 0 to 60 science-and-fun.de |

| Amino acids (zwitterion) | 30 to 60 science-and-fun.de |

| Secondary amides | 110 to 160 science-and-fun.de |

Heteronuclear 2D NMR Experiments (e.g., ¹H-¹⁵N HSQC) for Conformational Analysis

Heteronuclear 2D NMR spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For N-acetyl-DL-serine-¹⁵N, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly informative. This experiment selectively observes the correlation between a proton (¹H) and the nitrogen-15 (¹⁵N) nucleus to which it is directly bonded. wikipedia.orglibretexts.orgprotein-nmr.org.uk

The fundamental principle of the HSQC experiment involves the transfer of magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus via J-coupling. protein-nmr.org.uk After a specific evolution time, the magnetization is transferred back to the proton for detection. wikipedia.orglibretexts.org This process generates a two-dimensional spectrum with the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other. libretexts.org Each peak in the spectrum corresponds to a unique ¹⁵N-¹H bond within the molecule. wikipedia.org

In the case of N-acetyl-DL-serine-¹⁵N, the most prominent signal in the ¹H-¹⁵N HSQC spectrum arises from the amide group (N-H). The precise chemical shifts (positions) of this ¹H-¹⁵N correlation peak are highly sensitive to the local electronic environment and, consequently, to the molecule's conformation. Factors such as hydrogen bonding, solvent exposure, and the spatial orientation of the acetyl and carboxyl groups influence the magnetic shielding of both the amide proton and the nitrogen nucleus.

By analyzing the chemical shifts and comparing them to theoretical models or empirical data from related compounds, researchers can deduce the predominant conformation of the serine backbone and the orientation of its side chain. For instance, a downfield shift of the amide proton can indicate its involvement in a hydrogen bond. The HSQC spectrum serves as a conformational "fingerprint" of the molecule. protein-nmr.org.uk Changes in the peak's position upon alteration of experimental conditions (e.g., solvent, pH, or temperature) can provide insights into the molecule's flexibility and conformational dynamics.

Chromatographic Separation and Enantiomeric Resolution

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis and purification of N-acetyl-DL-serine-¹⁵N. It allows for both the isolation of the compound from reaction mixtures and the critical assessment of its enantiomeric purity.

High Performance Liquid Chromatography (HPLC) Applications for N-Acetyl-DL-Serine-¹⁵N Purification

The purification of N-acetyl-DL-serine-¹⁵N is typically achieved using reversed-phase HPLC (RP-HPLC). In this mode of chromatography, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, commonly consisting of water and a miscible organic solvent like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the compound between the stationary and mobile phases. N-acetyl-DL-serine-¹⁵N, being a moderately polar molecule, will be retained on the nonpolar column. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the compound can be eluted from the column. Impurities that are more polar will elute earlier, while less polar impurities will be retained more strongly and elute later, allowing for the collection of a purified fraction of N-acetyl-DL-serine-¹⁵N. The selection of the precise gradient, flow rate, and column dimensions is optimized to maximize resolution and throughput. Detection is commonly performed using ultraviolet (UV) absorbance, as the amide bond in the molecule absorbs light at low wavelengths (around 210-220 nm).

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since N-acetyl-DL-serine is a racemic mixture, containing both N-acetyl-D-serine-¹⁵N and N-acetyl-L-serine-¹⁵N, specialized chiral separation techniques are required to resolve and quantify the individual enantiomers. This is crucial for applications where stereochemical purity is essential. Two primary HPLC-based strategies are employed for this purpose: direct and indirect separation.

Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector molecule. nih.gov These selectors interact differently with the D- and L-enantiomers, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times on the column, enabling their separation. Several types of CSPs have proven effective for resolving amino acids and their N-blocked derivatives. sigmaaldrich.com

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful in separating underivatized amino acids and their derivatives. sigmaaldrich.com They can operate in various mobile phase modes, including polar ionic and reversed-phase, offering flexibility for method development. sigmaaldrich.comsigmaaldrich.com The D-enantiomer is often more strongly retained on these phases. sigmaaldrich.com

Crown Ether CSPs: Chiral crown ethers are well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com These CSPs create inclusion complexes with the primary amine of the amino acid, and the stereospecific interactions allow for effective chiral recognition.

Cinchona-Derived Zwitterionic CSPs: Columns like CHIRALPAK® ZWIX are versatile for the chiral analysis of free and N-blocked amino acids. chiraltech.com They possess both acidic and basic sites, allowing for zwitterionic interactions that contribute to chiral recognition. These columns can often reverse the elution order of enantiomers depending on the specific phase (e.g., ZWIX(+) vs. ZWIX(-)). chiraltech.com

Interactive Table: Chiral Stationary Phases for Amino Acid Derivative Separation

| Chiral Selector Type | Example Column Name | Typical Mobile Phase Components | Principle |

|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | Forms transient diastereomeric complexes; D-enantiomer often more retained. sigmaaldrich.com |

| Crown Ether | ChiroSil® SCA(-) | Methanol/Water/Perchloric Acid | Enantioselective inclusion complexation. chromatographyonline.com |

Indirect Chiral Separation: An alternative method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov A common approach for amino acids involves reaction with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govnih.govresearchgate.net This reaction creates fluorescent, diastereomeric isoindole derivatives that are easily separable by reversed-phase HPLC and can be detected with high sensitivity. nih.gov This method is well-established for the analysis of D- and L-serine. nih.gov

Table of Compounds

| Compound Name |

|---|

| N-acetyl-DL-serine-¹⁵N |

| N-acetyl-D-serine-¹⁵N |

| N-acetyl-L-serine-¹⁵N |

| Acetonitrile |

| Methanol |

| N-acetyl-L-cysteine (NAC) |

| o-phthalaldehyde (OPA) |

| Perchloric Acid |

| Formic Acid |

Applications in Metabolic Pathway Elucidation and Fluxomics

Tracing Serine and Related Amino Acid Metabolism with ¹⁵N Isotopologues

Stable isotope tracers are fundamental to the study of metabolic dynamics. By introducing a molecule with a heavier isotope, such as ¹⁵N, scientists can follow its incorporation into various downstream metabolites, effectively creating a map of metabolic flow. N-acetyl-DL-serine-¹⁵N acts as an effective delivery vehicle for ¹⁵N-serine, enabling detailed investigation of its synthesis, breakdown, and conversion into other essential biomolecules.

Serine is a non-essential amino acid with central roles in cellular metabolism. It is not only a building block for proteins but also a precursor for a wide array of other molecules, including other amino acids and nucleotides. frontiersin.org The primary route for de novo serine biosynthesis in many organisms is the phosphorylated pathway, which starts from the glycolytic intermediate 3-phosphoglycerate. frontiersin.org

While N-acetyl-DL-serine-¹⁵N is used to trace the fate of serine rather than its initial synthesis, it is invaluable for studying its catabolic pathways. Once ¹⁵N-serine is released into the cell, the labeled nitrogen atom can be tracked as it is transferred to other molecules. For instance, serine can be converted to glycine (B1666218), a reaction that is crucial for one-carbon metabolism. frontiersin.org The ¹⁵N label would subsequently appear in the glycine pool. Furthermore, serine is a precursor for cysteine synthesis and is involved in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. frontiersin.orgnih.gov By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the ¹⁵N isotope in these downstream products, thereby quantifying the metabolic flux through these serine-dependent pathways. nih.gov

Table 1: Key Enzymes and Metabolites in Serine Metabolism Traceable with ¹⁵N Labeling

| Precursor | Enzyme | Product | Metabolic Pathway |

|---|---|---|---|

| ¹⁵N-Serine | Serine hydroxymethyltransferase (SHMT) | ¹⁵N-Glycine | One-Carbon Metabolism |

| ¹⁵N-Serine | Cystathionine β-synthase | Cystathionine | Cysteine Biosynthesis (Transsulfuration) |

| ¹⁵N-Serine | Serine dehydratase | Pyruvate + NH₃ | Amino Acid Catabolism |

While L-serine is the common enantiomer used in protein synthesis, its counterpart, D-serine, has emerged as a critical neuromodulator in the mammalian brain, acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net The primary source of D-serine in the brain is the direct conversion from L-serine, a reaction catalyzed by the enzyme serine racemase. nih.gov

N-acetyl-DL-serine-¹⁵N, being a racemic mixture, provides both ¹⁵N-L-serine and ¹⁵N-D-serine upon deacetylation. This makes it an ideal tracer for studying the dynamics of the L- to D-serine conversion. Researchers can introduce the labeled compound into a neural system and, using analytical techniques capable of separating enantiomers (such as chiral chromatography), measure the isotopic enrichment in both the L-serine and D-serine pools over time. This allows for the direct quantification of the rate of racemization, providing insights into the regulation of D-serine levels, which is crucial for understanding synaptic plasticity and certain neurological disorders.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of intracellular reactions. creative-proteomics.com The use of stable isotope tracers is central to MFA. By providing cells with a labeled substrate and measuring the pattern of isotope incorporation into various metabolites, the fluxes throughout the metabolic network can be calculated.

Combining carbon and nitrogen tracers, such as ¹³C-labeled glucose and a ¹⁵N-labeled amino acid, offers a more comprehensive view of cellular metabolism. nih.govbiorxiv.org This dual-labeling approach, known as ¹³C¹⁵N-MFA, can simultaneously resolve carbon and nitrogen fluxes. nih.govembopress.org In this context, N-acetyl-DL-serine-¹⁵N serves as an excellent source of ¹⁵N to probe nitrogen metabolism. For example, in studies of cancer metabolism, where serine metabolism is often reprogrammed, tracing both the carbon backbone (from glucose) and the nitrogen (from serine) can reveal how cells coordinate these central metabolic pathways to support proliferation. nih.gov The data on ¹⁵N distribution helps to constrain metabolic models, leading to more accurate and robust flux estimations for pathways involving amino acid and nucleotide biosynthesis. nih.govembopress.org

Table 2: Illustrative Tracking of ¹⁵N from Serine into Other Amino Acids

| Labeled Precursor | Metabolic Pathway | Product Amino Acid | Expected ¹⁵N Labeling |

|---|---|---|---|

| ¹⁵N-L-Serine | Transamination | Alanine (B10760859) | Labeled |

| ¹⁵N-L-Serine | Transsulfuration & other steps | Cysteine | Unlabeled (S atom is transferred) |

| ¹⁵N-L-Serine | Conversion to Glycine | Glycine | Labeled |

Role in Investigating N-Acetylated Metabolites in Biological Systems

N-acetylation is a widespread and vital biochemical modification that affects both proteins and small molecule metabolites. hmdb.ca N-acetylated amino acids can be generated through the direct action of N-acetyltransferase enzymes or result from the breakdown of larger N-acetylated proteins. hmdb.ca These molecules play roles in various biological processes, and their levels can be altered in disease states.

N-acetyl-DL-serine-¹⁵N is a useful substrate for studying the enzymes responsible for processing N-acetylated amino acids. A key class of such enzymes is aminoacylases, which catalyze the removal of the acetyl group (deacetylation). hmdb.ca By incubating cell or tissue extracts with N-acetyl-DL-serine-¹⁵N, researchers can monitor the activity of these enzymes by measuring the rate of formation of ¹⁵N-serine. The known mass of the labeled product allows for its clear detection and quantification using mass spectrometry, even in complex biological mixtures. This approach can be used to characterize enzyme kinetics, screen for enzyme inhibitors, or investigate how the activity of these pathways changes in response to different stimuli or in disease.

Contributions to Quantitative Metabolomics and Pathway Mapping

Quantitative metabolomics aims to measure the concentrations of numerous metabolites within a biological sample to obtain a snapshot of its metabolic state. nih.gov A major challenge in this field is achieving accurate and precise quantification. Stable isotope-labeled compounds are the gold standard for use as internal standards in mass spectrometry-based metabolomics.

By adding a known amount of N-acetyl-DL-serine-¹⁵N (or the ¹⁵N-serine derived from it) to a sample, it can serve as an internal standard for the quantification of its unlabeled counterpart. Because the labeled standard is chemically identical to the analyte but has a different mass, it behaves similarly during sample extraction and analysis, correcting for variations and improving the accuracy of concentration measurements. nih.gov Furthermore, tracing the path of the ¹⁵N atom from serine through the metabolic network is fundamental to pathway mapping. Observing the appearance of the ¹⁵N label in molecules like glycine, glutamate, and nucleotides confirms the functional connectivity between these pathways and allows for the assessment of their relative activities. nih.govnih.gov This integration of quantitative data with pathway information is essential for building comprehensive models of cellular metabolism.

Applications in Proteomics and Protein Dynamics Research

N-Acetyl-DL-Serine-15N as a Precursor for Stable Isotope Labeling in Quantitative Proteomics

N-Acetyl-DL-serine-¹⁵N serves as a crucial precursor for stable isotope labeling in quantitative proteomics. This compound is metabolized by cells, where the ¹⁵N-labeled serine is incorporated into newly synthesized proteins. This metabolic labeling strategy is a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate comparison of protein abundance between different cell populations or experimental conditions.

One of the most prominent techniques that can utilize ¹⁵N-labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One population receives the standard "light" amino acid (containing ¹⁴N), while the other is supplied with a "heavy" isotopic variant, such as ¹⁵N-serine derived from N-acetyl-DL-serine-¹⁵N. sigmaaldrich.comstackexchange.comacs.org

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different experimental treatments. sigmaaldrich.com Subsequently, the protein lysates from both populations are combined in a 1:1 ratio. This early mixing minimizes quantitative errors that could be introduced during sample processing. The combined protein mixture is then enzymatically digested, typically with trypsin, to generate peptides for mass spectrometry analysis.

In the mass spectrometer, a peptide containing the ¹⁵N-labeled serine will have a higher mass than its "light" counterpart. The mass difference is determined by the number of nitrogen atoms in the peptide. Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The relative abundance of a specific protein in the two original samples can be accurately determined by comparing the signal intensities of the isotopic peptide pairs. stackexchange.comnih.gov

Table 1: Comparison of "Light" and "Heavy" Peptides in a SILAC Experiment

| Feature | "Light" Peptide | "Heavy" Peptide (from N-acetyl-DL-serine-¹⁵N) |

| Isotopic Label | ¹⁴N | ¹⁵N |

| Source of Serine | Standard culture medium | Medium supplemented with N-acetyl-DL-serine-¹⁵N |

| Mass | M | M + (number of nitrogen atoms) |

| Chemical Properties | Identical to heavy peptide | Identical to light peptide |

| Elution Profile | Co-elutes with heavy peptide | Co-elutes with light peptide |

This stable isotope labeling approach provides a robust and unbiased method for quantifying changes in protein expression levels, making N-acetyl-DL-serine-¹⁵N a valuable tool in proteomics research. protein-nmr.org.uk

Quantifying Protein Turnover Rates Using ¹⁵N Tracer Methodologies

The dynamic nature of the proteome, characterized by the continuous synthesis and degradation of proteins, can be quantitatively assessed using ¹⁵N tracer methodologies, for which N-acetyl-DL-serine-¹⁵N is a valuable precursor. By introducing a ¹⁵N-labeled amino acid into a biological system, researchers can track the rate of its incorporation into proteins, providing a direct measure of protein synthesis rates. Conversely, the rate of disappearance of the ¹⁵N label from the proteome reflects the rate of protein degradation.

In a typical protein turnover study, cells or organisms are exposed to a source of ¹⁵N-labeled amino acids, such as ¹⁵N-serine derived from N-acetyl-DL-serine-¹⁵N, for a defined period. During this "pulse" phase, newly synthesized proteins will incorporate the "heavy" isotope. The labeling can be followed by a "chase" phase, where the ¹⁵N source is replaced with its unlabeled counterpart.

By collecting samples at various time points during the pulse-chase experiment and analyzing the proteome by mass spectrometry, the fractional synthesis rate (FSR) and fractional degradation rate (FDR) of individual proteins can be determined. The FSR is calculated from the rate of increase in the abundance of the ¹⁵N-labeled form of a protein, while the FDR is determined from the rate of decrease of the labeled protein during the chase phase.

Table 2: Key Parameters in ¹⁵N Tracer-Based Protein Turnover Studies

| Parameter | Description | Measurement |

| Fractional Synthesis Rate (FSR) | The rate at which new proteins are synthesized and labeled with ¹⁵N. | Determined by the increase in the ratio of "heavy" to "light" peptides over time. |

| Fractional Degradation Rate (FDR) | The rate at which existing proteins are degraded. | Determined by the decrease in the ratio of "heavy" to "light" peptides over time during a chase period. |

| Protein Half-life | The time it takes for half of the existing population of a specific protein to be degraded. | Calculated from the fractional degradation rate. |

These measurements provide critical insights into the regulation of protein homeostasis in various physiological and pathological states. For instance, researchers can investigate how protein turnover is affected by disease, drug treatment, or developmental changes. The use of ¹⁵N tracers derived from precursors like N-acetyl-DL-serine-¹⁵N offers a powerful and precise method for dissecting the complex dynamics of the proteome. portlandpress.com

Investigating Protein N-Terminal Acetylation Mechanisms

N-terminal acetylation, the addition of an acetyl group to the N-terminal α-amino group of a protein, is one of the most common protein modifications in eukaryotes. springernature.com Investigating the mechanisms of this modification can be facilitated by the use of stable isotope labeling with compounds such as N-acetyl-DL-serine-¹⁵N.

When cells are cultured in the presence of N-acetyl-DL-serine-¹⁵N, the resulting ¹⁵N-labeled serine can be incorporated into proteins. For a subset of proteins, the N-terminal methionine is cleaved, exposing the next amino acid, which could be serine. This newly exposed serine can then be acetylated by N-terminal acetyltransferases (NATs).

By using mass spectrometry to analyze the N-terminal peptides of proteins, researchers can identify those that have been acetylated on a ¹⁵N-labeled serine residue. This allows for the specific tracking of N-terminal acetylation events. Furthermore, by employing quantitative proteomics techniques, such as SILAC, in combination with ¹⁵N labeling, the dynamics of N-terminal acetylation can be studied under different cellular conditions.

For example, one cell population can be grown in a "light" medium, while another is grown in a "heavy" medium containing N-acetyl-DL-serine-¹⁵N. After applying a specific stimulus to one of the populations, the samples are mixed, and the N-terminal acetylated peptides are enriched and analyzed. The ratio of "heavy" to "light" N-terminal acetylated peptides provides a quantitative measure of how the stimulus affects the acetylation of specific proteins.

Table 3: Investigating N-Terminal Acetylation with ¹⁵N-Serine Labeling

| Experimental Step | Description |

| Metabolic Labeling | Cells are grown in a medium containing N-acetyl-DL-serine-¹⁵N, leading to the incorporation of ¹⁵N-serine into proteins. |

| N-Terminal Processing | For some proteins, the N-terminal methionine is removed, exposing a ¹⁵N-serine residue. |

| N-Terminal Acetylation | The exposed ¹⁵N-serine is acetylated by N-terminal acetyltransferases (NATs). |

| Proteomic Analysis | N-terminal peptides are enriched and analyzed by mass spectrometry to identify and quantify ¹⁵N-acetylated serine residues. |

This approach provides a powerful tool for identifying the substrates of different NATs and for understanding the regulatory mechanisms that govern N-terminal acetylation.

Elucidating Protein Structure and Dynamics via ¹⁵N NMR in Labeled Proteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of proteins at atomic resolution. The incorporation of ¹⁵N isotopes, derived from precursors like N-acetyl-DL-serine-¹⁵N, into proteins is essential for many modern NMR experiments.

The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of 1, which leads to broad NMR signals that are difficult to analyze. In contrast, ¹⁵N has a nuclear spin of 1/2, resulting in much sharper and more easily interpretable NMR signals. stackexchange.com Therefore, proteins intended for detailed NMR analysis are typically produced with uniform ¹⁵N labeling. This is achieved by expressing the protein in a host organism, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl or, for specific amino acid labeling, a ¹⁵N-labeled amino acid like ¹⁵N-serine derived from N-acetyl-DL-serine-¹⁵N.

One of the most fundamental and informative NMR experiments for ¹⁵N-labeled proteins is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. protein-nmr.org.ukwikipedia.org This two-dimensional NMR experiment generates a spectrum with a peak for each proton that is directly bonded to a nitrogen atom in the protein backbone (amide protons), with the exception of proline residues. The position of each peak is determined by the chemical shifts of the proton and the nitrogen, which are highly sensitive to the local chemical environment. The ¹H-¹⁵N HSQC spectrum serves as a unique "fingerprint" of a protein, and the dispersion of the peaks provides an initial assessment of the protein's folded state.

By analyzing the chemical shifts and through-bond and through-space correlations in a suite of multidimensional NMR experiments, the complete three-dimensional structure of a protein can be determined. Furthermore, NMR relaxation experiments on ¹⁵N-labeled proteins provide detailed information about the dynamics of the protein backbone on a wide range of timescales, from picoseconds to seconds. researchgate.netnih.gov This allows researchers to identify regions of the protein that are rigid or flexible, which is often crucial for understanding protein function.

Table 4: Key ¹⁵N NMR Experiments for Protein Structure and Dynamics

| NMR Experiment | Information Obtained |

| ¹H-¹⁵N HSQC | Provides a "fingerprint" of the protein, assessing its folded state and homogeneity. |

| Triple Resonance Experiments (e.g., HNCA, HN(CO)CA) | Used for sequential assignment of backbone resonances. |

| NOESY-based Experiments (e.g., ¹⁵N-edited NOESY-HSQC) | Provide through-space distance restraints for structure calculation. |

| ¹⁵N Relaxation Experiments (T₁, T₂, NOE) | Characterize the dynamics of the protein backbone on various timescales. |

Probing Enzyme-Substrate Interactions and Conformational Changes

Understanding how enzymes bind to their substrates and undergo conformational changes during catalysis is fundamental to biochemistry. Isotopic labeling with ¹⁵N, using precursors such as N-acetyl-DL-serine-¹⁵N, provides a powerful means to probe these intricate processes using NMR spectroscopy.

By selectively labeling either the enzyme or the substrate with ¹⁵N, researchers can use NMR to monitor changes in the chemical environment of specific atoms upon the formation of the enzyme-substrate complex. For example, if a ¹⁵N-labeled enzyme is titrated with an unlabeled substrate, changes in the chemical shifts of the amide peaks in the ¹H-¹⁵N HSQC spectrum can identify the amino acid residues at the binding interface. Residues that experience significant chemical shift perturbations are likely to be directly involved in substrate binding or to undergo a conformational change as a result of binding.

This technique, known as chemical shift perturbation (CSP) mapping, is a widely used method for mapping binding sites and determining dissociation constants (Kd).

Furthermore, ¹⁵N NMR relaxation experiments can be used to study the dynamics of the enzyme in its free and substrate-bound states. Changes in the flexibility of certain regions of the enzyme upon substrate binding can provide insights into the allosteric mechanisms that regulate enzyme activity.

In cases where the substrate contains a nitrogen atom, it can be synthesized with a ¹⁵N label. This allows for the direct observation of the substrate in the active site of the enzyme. NMR experiments can then be used to determine the structure and dynamics of the bound substrate, providing valuable information about the catalytic mechanism.

Table 5: Applications of ¹⁵N Labeling in Studying Enzyme-Substrate Interactions

| Application | Description |

| Chemical Shift Perturbation (CSP) Mapping | Identifies the binding interface of an enzyme by monitoring changes in the ¹H-¹⁵N HSQC spectrum upon titration with a substrate. |

| Determination of Dissociation Constants (Kd) | The magnitude of the chemical shift changes as a function of substrate concentration can be used to calculate the binding affinity. |

| Analysis of Conformational Changes | Changes in NMR parameters, such as chemical shifts and relaxation rates, can reveal substrate-induced conformational changes in the enzyme. |

| Direct Observation of Bound Substrate | If the substrate is ¹⁵N-labeled, its conformation and dynamics in the enzyme's active site can be directly studied. |

The use of ¹⁵N-labeled molecules, derived from precursors like N-acetyl-DL-serine-¹⁵N, is therefore an indispensable tool for elucidating the molecular details of enzyme function.

Mechanistic Enzymology and Reaction Kinetic Studies

Use of N-Acetyl-DL-Serine-¹⁵N in Probing Enzyme Catalytic Mechanisms

N-acetyl-DL-serine-¹⁵N is an invaluable tool for investigating the catalytic mechanisms of enzymes that recognize and process N-acetylated amino acids, such as N-acyl-amino acid amidohydrolases (acylases) and N-acetyl amino acid racemases. The ¹⁵N label, strategically placed at the amide nitrogen, allows researchers to track the fate of this specific atom throughout the enzymatic reaction, providing direct evidence for proposed catalytic steps.

One of the primary applications of N-acetyl-DL-serine-¹⁵N is in identifying the formation of covalent intermediates. For instance, in the hydrolysis of the N-acetyl group by an acylase, a common mechanism involves the nucleophilic attack of an active site residue (e.g., a serine or cysteine) on the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed via different pathways, and the ¹⁵N label can help distinguish between them. By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, researchers can detect and characterize enzyme-substrate intermediates where the ¹⁵N-labeled nitrogen remains covalently attached to the enzyme or a portion of the substrate.

Furthermore, ¹⁵N NMR spectroscopy can provide detailed information about the chemical environment of the labeled nitrogen atom within the enzyme's active site. Changes in the chemical shift of the ¹⁵N nucleus upon binding of N-acetyl-DL-serine-¹⁵N to an enzyme can indicate alterations in hybridization state, hydrogen bonding interactions, and proximity to other active site residues. This information is critical for constructing a detailed picture of the substrate's conformation and the electronic changes that occur during catalysis. For example, a significant downfield shift of the ¹⁵N signal could suggest protonation of the amide nitrogen by an acidic residue in the active site, a key step in facilitating the cleavage of the amide bond.

Table 1: Potential ¹⁵N NMR Chemical Shift Changes of N-acetyl-DL-serine-¹⁵N Upon Interaction with an Acylase

| Interaction State | Expected ¹⁵N Chemical Shift Change | Rationale |

| Free in solution | Reference value | Unperturbed chemical environment. |

| Enzyme-bound (non-covalent) | Minor upfield or downfield shift | Changes in local magnetic environment due to protein folding. |

| Formation of tetrahedral intermediate | Significant upfield shift | Change in hybridization from sp² to sp³, increased electron density. |

| Protonation of amide nitrogen | Significant downfield shift | Deshielding of the nucleus due to the positive charge. |

Application of Kinetic Isotope Effects (KIEs) for Rate-Determining Step Analysis

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the rate-determining step(s) of an enzymatic reaction. A ¹⁵N KIE is observed when the rate of a reaction is altered upon substituting the naturally abundant ¹⁴N with the heavier ¹⁵N isotope. The magnitude of the KIE provides insight into the degree of bond breaking or formation involving the nitrogen atom in the transition state of the rate-limiting step.

In the context of enzymes acting on N-acetyl-DL-serine, ¹⁵N KIEs can be used to probe the mechanism of amide bond cleavage or formation. For the hydrolysis of N-acetyl-DL-serine by an acylase, the key step involving the nitrogen is the cleavage of the C-N amide bond. If this bond-breaking event is part of the rate-determining step, a normal ¹⁵N KIE (k¹⁴/k¹⁵ > 1) is expected. The magnitude of this KIE can provide further details; a larger KIE suggests that the C-N bond is significantly weakened in the transition state.

Conversely, if a step preceding the C-N bond cleavage, such as substrate binding or a conformational change of the enzyme, is the slowest step, then no significant ¹⁵N KIE would be observed. This is because the isotopic substitution at the nitrogen atom would not affect the rate of the non-chemical, rate-limiting step.

Table 2: Interpreting ¹⁵N Kinetic Isotope Effects in the Hydrolysis of N-acetyl-DL-serine-¹⁵N

| Observed ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation | Implication for the Rate-Determining Step |

| ~ 1.000 | No significant isotope effect | C-N bond cleavage is not rate-determining. The slowest step is likely substrate binding, product release, or a conformational change. |

| > 1.000 (Normal KIE) | C-N bond is being broken in the transition state. | C-N bond cleavage is at least partially rate-determining. |

| < 1.000 (Inverse KIE) | Increased bonding or stiffening of bonds to the nitrogen atom in the transition state. | A step involving the formation of a new bond to the nitrogen or a significant increase in vibrational frequency is rate-determining. |

For example, a study on the enzymatic deamination of cytidine, which also involves C-N bond cleavage, demonstrated the utility of ¹⁵N KIEs. Mutant enzymes with reduced catalytic activity exhibited more pronounced ¹⁵N isotope effects, indicating that the chemical transformation of the substrate became more rate-determining in these less efficient enzymes nih.gov. A similar experimental strategy could be employed with N-acetyl-DL-serine-¹⁵N to dissect the catalytic mechanism of relevant acylases or racemases.

Studies on the Stereospecificity of Enzymatic Reactions Involving Serine and its Derivatives

Many enzymes exhibit a high degree of stereospecificity, meaning they preferentially bind and act upon one stereoisomer of a chiral substrate. N-acetyl-DL-serine is a racemic mixture of N-acetyl-D-serine and N-acetyl-L-serine. Enzymes such as L-aminoacylases are highly specific for the L-enantiomer, while D-aminoacylases act on the D-enantiomer. N-acetyl-DL-serine-¹⁵N can be a powerful substrate to investigate the structural and mechanistic basis of this stereospecificity.

By using N-acetyl-DL-serine-¹⁵N in combination with techniques like NMR spectroscopy, one can monitor the enzymatic reaction in real-time and observe the selective depletion of one enantiomer. For instance, in a reaction catalyzed by an L-aminoacylase, the signals corresponding to N-acetyl-L-serine-¹⁵N would decrease over time, while those of N-acetyl-D-serine-¹⁵N would remain unchanged. This allows for a direct and continuous assay of the enzyme's enantioselectivity.

Furthermore, the ¹⁵N label can be used to probe the differences in binding and catalysis between the two enantiomers. For example, ¹⁵N NMR titration experiments could be performed with a selectively prepared enantiomer (e.g., N-acetyl-L-serine-¹⁵N) and the enzyme. The changes in the ¹⁵N chemical shift upon binding would provide information about the specific interactions in the active site that are responsible for the recognition of the correct enantiomer. Comparing these results with computational models of the enzyme-substrate complex can provide a detailed understanding of the molecular determinants of stereospecificity.

In the case of N-acetyl amino acid racemases, which interconvert the D- and L-enantiomers, N-acetyl-DL-serine-¹⁵N can be used to follow the course of the racemization reaction. Starting with an enantiomerically enriched sample of, for example, N-acetyl-L-serine-¹⁵N, the appearance and increase of the signal corresponding to N-acetyl-D-serine-¹⁵N can be monitored over time to determine the kinetics of the racemization process. This approach can be used to characterize the efficiency and mechanism of these enzymes, which are of significant interest for biotechnological applications, such as the dynamic kinetic resolution of amino acids nih.govyork.ac.uk.

Broader Scientific Impact and Future Research Directions

Advancements in Stable Isotope Tracer Technology and Methodology

The use of stable isotopes, particularly ¹⁵N, has become a cornerstone of metabolic research, offering a safe, non-radioactive method to track the fate of molecules within biological systems. asiaisotopeintl.comasiaisotopeintl.com The introduction of compounds like N-acetyl-DL-serine-¹⁵N has spurred and benefited from significant advancements in analytical instrumentation and methodologies.

Key technological and methodological progresses include:

Mass Spectrometry (MS): Modern mass spectrometers have become indispensable for detecting ¹⁵N-labeled compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the separation and quantification of isotopically labeled molecules from complex biological samples. nih.govtechnologynetworks.com Advances in high-resolution mass spectrometry now enable the fine-grained resolution required to distinguish between ¹⁵N-labeled products and other molecules with very similar masses, enhancing the accuracy of metabolic flux analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N possesses a nuclear spin that makes it suitable for NMR studies. asiaisotopeintl.com This technique is crucial for structural biology and for elucidating the precise location of the ¹⁵N label within a molecule, providing detailed insights into metabolic transformations and protein-ligand interactions. alfa-chemistry.comnih.gov

Isotopomer Analysis: This advanced methodology examines the distribution of stable isotopes within a specific molecule. By analyzing the patterns of ¹⁵N enrichment, researchers can deduce the activity of various metabolic pathways simultaneously, offering a more dynamic and comprehensive picture of cellular metabolism. nih.gov

Numerical Modeling: The data generated from ¹⁵N tracing experiments are often complex. The development of sophisticated numerical and mathematical models allows researchers to quantify process-specific transformation rates, moving beyond simple measurements of labeled pools to a more in-depth understanding of nitrogen dynamics in complex systems like soil ecologies or human metabolism. nih.govnih.govresearchgate.net

These advancements collectively enhance the precision and scope of studies using ¹⁵N tracers, allowing scientists to probe metabolic networks with unprecedented detail.

Table 1: Key Advancements in ¹⁵N Tracer Technology

| Technology/Methodology | Description | Impact on Research |

|---|---|---|

| High-Resolution Mass Spectrometry | Instruments capable of distinguishing between molecules with very small mass differences. | Enables precise quantification of ¹⁵N enrichment and reduces analytical ambiguity. acs.org |

| NMR Spectroscopy | A technique that exploits the magnetic properties of atomic nuclei, such as ¹⁵N. | Allows for determination of molecular structure and tracking of metabolic pathways in a non-destructive manner. asiaisotopeintl.comalfa-chemistry.com |

| Stable Isotope Probing (SIP) | Links metabolic function to identity by tracing the incorporation of isotopes into cellular biomarkers. | Crucial for identifying the specific microorganisms responsible for nitrogen cycling in complex environmental samples. researchgate.net |

| Numerical Modeling | The use of computational algorithms to analyze complex isotope enrichment data. | Quantifies specific rates of nitrogen transformation, providing a more dynamic view of metabolic processes. nih.govresearchgate.net |

Integration of ¹⁵N-Based Studies with Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the entirety of biological processes by integrating multiple layers of information. thermofisher.com Stable isotope tracers like N-acetyl-DL-serine-¹⁵N are critical for adding a functional, dynamic dimension to the largely static snapshots provided by other "omics" technologies. nih.gov

The integration of ¹⁵N-based tracing with multi-omics approaches provides a more holistic picture of biological systems:

Metabolomics: ¹⁵N-labeled compounds are used directly in metabolomics to trace the flow of nitrogen through metabolic networks, identifying active pathways and quantifying flux rates. alfa-chemistry.comnih.gov

Proteomics: In a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-labeled amino acids are used to create a "heavy" proteome that serves as an internal standard for the precise quantification of protein expression changes.

Genomics and Transcriptomics: While genomics and transcriptomics identify the potential for metabolic function by analyzing genes and their expression, ¹⁵N tracing validates this potential by measuring the actual metabolic activity. thermofisher.comnih.gov This integration can reveal how genetic regulation translates into functional metabolic output.

By combining these approaches, researchers can move from correlation to causation, building comprehensive models of cellular function that link genetic information to metabolic phenotype. thermofisher.com For example, a multi-omics study could use genomics to identify enzymes in a pathway, transcriptomics to see if their genes are expressed, proteomics to confirm the proteins are present, and ¹⁵N tracers to measure whether the pathway is actually active. nih.gov

Table 2: Integration of ¹⁵N-Based Studies with Multi-Omics

| Omics Field | Role of ¹⁵N Tracer | Integrated Insight |

|---|---|---|

| Metabolomics | Traces the flow of nitrogen through metabolic pathways. | Quantifies metabolic flux and pathway activity, providing a dynamic view of metabolism. alfa-chemistry.com |

| Proteomics | Used as internal standards for relative and absolute protein quantification (e.g., SILAC). | Links changes in protein abundance to functional metabolic outcomes. |

| Transcriptomics | Provides functional validation of gene expression data. | Confirms whether upregulated genes in a metabolic pathway lead to increased metabolic flux. nih.gov |

| Genomics | Helps elucidate the function of novel genes by tracing the metabolic consequences of their expression or knockout. | Connects genetic potential to actual, measured metabolic function. thermofisher.com |

Potential for Development of Novel Biochemical Probes and Assays

The unique properties of ¹⁵N-labeled compounds, including N-acetyl-DL-serine-¹⁵N, make them ideal building blocks for the next generation of biochemical tools. Their stability and detectability via MS and NMR open up numerous possibilities for creating innovative probes and assays to investigate biological processes with high specificity.

Future directions in this area include:

Enzyme Activity Assays: ¹⁵N-labeled substrates can be used to design highly sensitive and specific assays for measuring enzyme activity directly in complex biological mixtures. By tracking the conversion of the ¹⁵N-labeled substrate to its product via mass spectrometry, researchers can quantify enzyme kinetics without the need for traditional colorimetric or fluorescent methods.

Metabolic Imaging Probes: While still an emerging field, the development of advanced imaging techniques could one day allow for the visualization of ¹⁵N-labeled molecule distribution in real-time within cells and tissues. This would provide unparalleled spatiotemporal information on metabolic activity.

Biosynthetic Pathway Characterization: Feeding ¹⁵N-enriched precursors into microorganisms or cell cultures is a powerful method to unravel the biosynthetic pathways of complex natural products. nih.gov By determining which nitrogen atoms from the precursor are incorporated into the final product, scientists can piece together the enzymatic steps involved.

Amino Acid Transport and Utilization Assays: As demonstrated in cell culture experiments, ¹⁵N-labeled amino acids can be used in NMR-based assays to directly monitor their transport into cells and subsequent metabolism, providing a powerful tool for studying nutrient uptake and utilization in various physiological and disease states. nih.gov

The continued development of analytical instrumentation will further expand the potential applications of ¹⁵N-labeled compounds, enabling the design of ever more sophisticated probes and assays to dissect the complexities of cellular life.

Table 3: Potential Biochemical Probes and Assays Using ¹⁵N-Labeled Compounds

| Probe/Assay Concept | Principle | Potential Application |

|---|---|---|

| Enzyme Kinetic Assays | A ¹⁵N-labeled substrate is incubated with an enzyme source, and the formation of the ¹⁵N-labeled product is quantified over time by MS. | Studying drug-enzyme interactions and characterizing novel enzymes. |

| Cellular Uptake Assays | ¹⁵N-labeled compounds are added to cell culture media, and their appearance inside the cells is monitored by NMR or MS. nih.gov | Investigating nutrient transport mechanisms and the effects of drugs on transporter proteins. |

| Natural Product Biosynthesis Probes | Specific ¹⁵N-labeled precursors are fed to an organism, and the incorporation pattern of ¹⁵N in the final natural product is analyzed. nih.gov | Discovering novel enzymatic reactions and engineering pathways for improved production. |

| Protein Synthesis/Turnover Assays | The rate of incorporation of a ¹⁵N-labeled amino acid into total protein is measured over time. alfa-chemistry.comnih.gov | Assessing the impact of nutrition, disease, or therapeutic interventions on muscle and whole-body protein dynamics. |

Q & A

Q. What is the primary role of N-acetyl-DL-serine-15N in metabolic studies, and how does its isotopic labeling enhance experimental outcomes?

this compound is a stable isotope-labeled compound used to trace nitrogen incorporation in metabolic pathways. The 15N isotope enables precise tracking of amino acid utilization in protein synthesis, nitrogen cycling, and metabolic flux analysis. For example, in pulse-chase experiments, researchers can quantify isotopic enrichment in cellular proteins using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to resolve kinetic parameters . Methodologically, ensure isotopic purity (>98.5%) and validate tracer incorporation via calibration curves with unlabeled controls .

Q. How is this compound synthesized, and what quality control steps are critical for ensuring isotopic fidelity?

Synthesis typically involves isotopic substitution via chemical or enzymatic methods, such as reacting DL-serine with 15N-enriched acetyl donors under controlled pH and temperature. Post-synthesis, purification via HPLC or column chromatography removes unreacted precursors. Quality control requires verifying isotopic abundance (5–99%) using elemental analysis or isotope ratio MS and confirming structural integrity via FT-IR or 1H/15N NMR .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Using fume hoods or closed systems to avoid inhalation of aerosols/dust .

- Wearing PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact .

- Storing the compound in airtight containers at 2–8°C to prevent degradation .

- Disposing of waste via licensed hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in isotopic enrichment data between MS and NMR techniques?

Discrepancies may arise from differences in detection limits (MS is more sensitive for low-abundance isotopes) or NMR signal splitting due to 15N-1H coupling. To mitigate:

- Standardize sample preparation (e.g., uniform derivatization for MS).

- Use internal standards (e.g., 13C-labeled analogs) for cross-platform calibration.

- Perform parallel analyses on split samples to identify technique-specific biases .

Q. What strategies optimize the incorporation efficiency of this compound into protein synthesis systems?

- Cell Culture: Use media depleted of competing nitrogen sources (e.g., serum-free) to enhance tracer uptake .

- In Vitro Translation: Supplement with 15N-labeled aminoacyl-tRNA synthetases to improve charging efficiency.

- Quantification: Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols with LC-MS/MS for precise measurement .

Q. How does the racemic (DL) form of N-acetyl-serine-15N impact studies compared to enantiomerically pure (L/D) forms?

The DL mixture may introduce variability in biological systems where stereospecific enzymes process L- or D-forms. For enzyme kinetics, use chiral chromatography to separate isomers pre-experiment. In metabolic studies, compare DL results with L/D-only controls to identify stereochemical biases .

Methodological Considerations

Q. What analytical techniques are most robust for quantifying 15N enrichment in this compound?

- LC-HRMS: Provides high-resolution mass data for isotopic peak clusters (e.g., M+1, M+2).

- 15N NMR: Directly quantifies 15N incorporation but requires higher sample concentrations (~mM).

- Isotope Ratio MS (IRMS): Gold standard for low-abundance 15N detection (precision ±0.1‰) .

Q. How should researchers address batch-to-batch variability in isotopic purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.